

Comparative Crystallographic Analysis of 4-Amino-2-chloropyridine Derivatives

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Compound of Interest

Compound Name: 4-Amino-2-chloropyridine

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A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic data of **4-Amino-2-chloropyridine** derivatives, offering a comparative analysis of their solid-state structures and the experimental protocols for their determination.

This guide provides a comprehensive overview of the X-ray crystallographic data for derivatives of **4-Amino-2-chloropyridine**, a key scaffold in medicinal and materials chemistry. By presenting quantitative crystallographic data in a clear, tabular format and detailing the experimental methodologies, this document serves as a valuable resource for understanding the structural nuances of these compounds. The guide also offers a comparison with alternative analytical techniques for solid-state characterization and includes a visual representation of the experimental workflow.

Introduction to 4-Amino-2-chloropyridine and its Derivatives

4-Amino-2-chloropyridine is a versatile heterocyclic building block utilized in the synthesis of a wide range of functional molecules, including pharmaceuticals and agrochemicals.[1][2][3][4][5][6] Its derivatives are of significant interest due to their diverse biological activities and material properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials.

This guide focuses on the crystallographic data of two distinct derivatives: a cocrystal of **4-Amino-2-chloropyridine** with 3-chlorobenzoic acid and a copper (II) complex, Tetrakis(4-aminopyridine- κN^1)-dichlorocopper(II) monohydrate. While the latter is a derivative of the closely related 4-aminopyridine, its structural analysis provides a valuable comparative insight into the coordination chemistry of aminopyridines.

Comparison of Crystallographic Data

The solid-state architecture of molecules is defined by their crystal system, space group, and unit cell dimensions. These parameters, along with key bond lengths and angles, provide a fundamental basis for comparing the structures of different derivatives. The following tables summarize the crystallographic data for the aforementioned **4-Amino-2-chloropyridine** derivative and a related copper complex.

Table 1: Crystallographic Data for a **4-Amino-2-chloropyridine** Cocrystal

Parameter	Cocrystal of 4-Amino-2-chloropyridine and 3-chlorobenzoic acid
Chemical Formula	$\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2$
Crystal System	Monoclinic
Space Group	$P2_1/c$
a (Å)	13.356(3)
b (Å)	5.0382(10)
c (Å)	19.164(4)
α (°)	90
β (°)	102.83(3)
γ (°)	90
Volume (Å ³)	1256.4(5)
Z	4
Data Source	Arshad, M. N., et al. (2023)

Table 2: Crystallographic Data for a Related 4-Aminopyridine Copper (II) Complex

Parameter	Tetrakis(4-aminopyridine-κN ¹)-dichlorocopper(II) monohydrate
Chemical Formula	C ₂₀ H ₂₆ Cl ₂ CuN ₈ O
Crystal System	Not specified in provided text
Space Group	Not specified in provided text
a (Å)	Not specified in provided text
b (Å)	Not specified in provided text
c (Å)	Not specified in provided text
α (°)	Not specified in provided text
β (°)	Not specified in provided text
γ (°)	Not specified in provided text
Volume (Å ³)	Not specified in provided text
Z	Not specified in provided text
Data Source	IOSR Journal of Pharmacy (2014)[7]

Note: Detailed unit cell parameters for the copper complex were not available in the provided search results.

Experimental Protocols

A clear understanding of the experimental procedures is crucial for the replication and validation of scientific findings. This section details the synthesis of the **4-Amino-2-chloropyridine** cocrystal and provides a general protocol for single-crystal X-ray diffraction.

Synthesis of the 4-Amino-2-chloropyridine Cocrystal

A solution of 3-chlorobenzoic acid (0.1 g, 0.638 mmol) in 5 mL of acetonitrile was added dropwise to a solution of **4-amino-2-chloropyridine** (0.08 g, 0.638 mmol) in 5 mL of

acetonitrile. The resulting mixture was refluxed for 4 hours with continuous stirring. The solution was then allowed to evaporate slowly at room temperature, yielding transparent, colorless crystals suitable for X-ray diffraction analysis after a few days.

General Protocol for Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.^[8]^[9]^[10]^[11]^[12]

- **Crystal Selection and Mounting:** A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.^[1] The crystal is then mounted on a goniometer head using a cryoprotectant or adhesive.^[1]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (typically Mo K α , $\lambda = 0.71073$ Å, or Cu K α , $\lambda = 1.5418$ Å), and directed at the crystal.^[8]^[13] The crystal is rotated, and the diffraction pattern is recorded by a detector as a series of images.^[7]^[8]
- **Data Processing:** The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.^[7] This step involves indexing the reflections and integrating their intensities.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.^[10] This initial model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in a final, accurate crystal structure.^[10]

Alternative Analytical Techniques

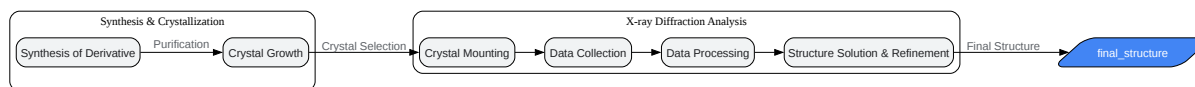
While single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials, other techniques can offer complementary data, especially when suitable single crystals cannot be obtained.

- **Powder X-ray Diffraction (PXRD):** This technique is used to analyze the bulk crystallinity of a sample and can help identify different crystalline phases.

- Solid-State NMR Spectroscopy: Provides information about the local chemical environment of atoms in the solid state.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding, in the solid state.
- Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of the crystalline material, such as melting point and decomposition temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a **4-Amino-2-chloropyridine** derivative to its structural elucidation by X-ray crystallography.



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